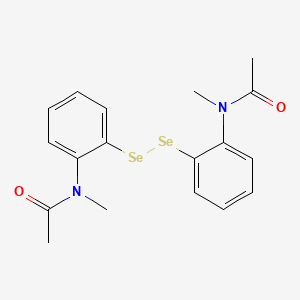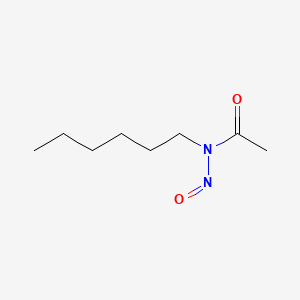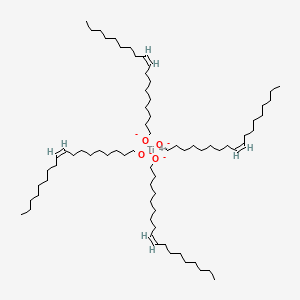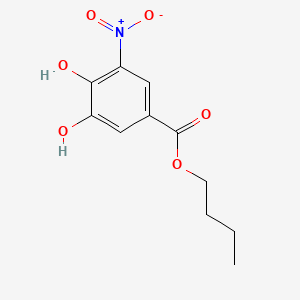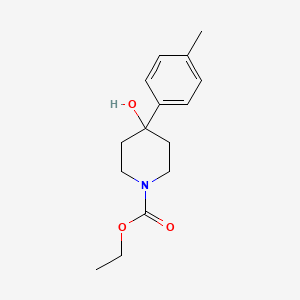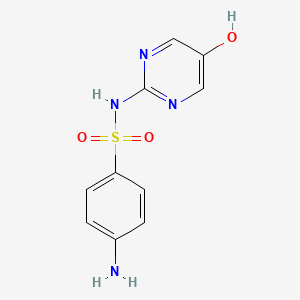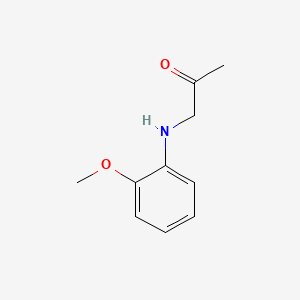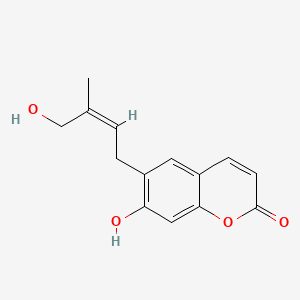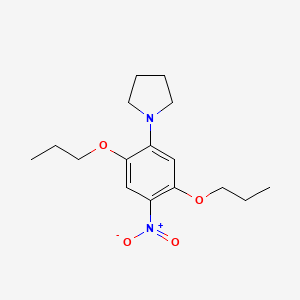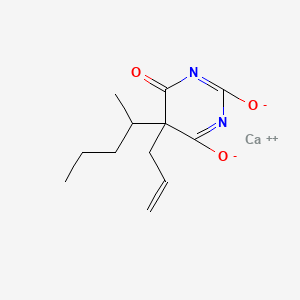![molecular formula C15H17Cl2N B12677717 1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride CAS No. 93893-67-5](/img/structure/B12677717.png)
1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride is an organic compound with the molecular formula C15H17Cl2N. This compound is characterized by the presence of a pyridinium ring substituted with a 4-chlorophenylmethyl group, an ethyl group, and a methyl group. It is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride typically involves the reaction of 4-chlorobenzyl chloride with 5-ethyl-2-methylpyridine in the presence of a suitable base. The reaction is carried out in an organic solvent such as toluene or THF (tetrahydrofuran) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl chloride: A precursor used in the synthesis of 1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride.
5-Ethyl-2-methylpyridine: Another precursor used in the synthesis.
1-(4-Chlorophenyl)piperazine: Shares structural similarities and is used in similar research applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
93893-67-5 |
|---|---|
Fórmula molecular |
C15H17Cl2N |
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-5-ethyl-2-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H17ClN.ClH/c1-3-13-5-4-12(2)17(10-13)11-14-6-8-15(16)9-7-14;/h4-10H,3,11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
HQJDXZLNKIXPQI-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C[N+](=C(C=C1)C)CC2=CC=C(C=C2)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


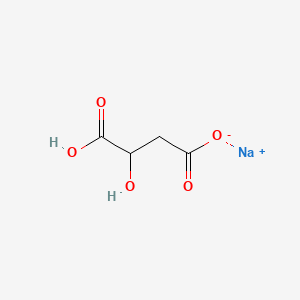
![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)
